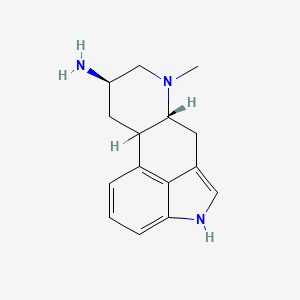

6-Methylergolin-8beta-amine

Description

Structure

3D Structure

Properties

CAS No. |

51898-44-3 |

|---|---|

Molecular Formula |

C15H19N3 |

Molecular Weight |

241.33 g/mol |

IUPAC Name |

(6aR,9R)-7-methyl-6,6a,8,9,10,10a-hexahydro-4H-indolo[4,3-fg]quinolin-9-amine |

InChI |

InChI=1S/C15H19N3/c1-18-8-10(16)6-12-11-3-2-4-13-15(11)9(7-17-13)5-14(12)18/h2-4,7,10,12,14,17H,5-6,8,16H2,1H3/t10-,12?,14-/m1/s1 |

InChI Key |

KGUBZNRUCSWDAU-GYYYEOQOSA-N |

Isomeric SMILES |

CN1C[C@@H](CC2[C@H]1CC3=CNC4=CC=CC2=C34)N |

Canonical SMILES |

CN1CC(CC2C1CC3=CNC4=CC=CC2=C34)N |

Origin of Product |

United States |

Synthetic Methodologies for 6 Methylergolin 8beta Amine and Analogs

Strategies for Ergoline (B1233604) Core Construction

The construction of the rigid, tetracyclic ergoline ring system is the foundational challenge in the synthesis of its derivatives. nih.gov Over the years, chemists have developed several distinct strategies, each with unique advantages and applications. These approaches often involve the sequential or convergent assembly of the four rings (A, B, C, and D).

Key synthetic strategies include:

Intramolecular Cyclization and Annulation: Many syntheses rely on building a precursor containing the indole (B1671886) (AB rings) and a latent D ring, followed by a final cyclization to form the C ring. Modern methods employ powerful reactions to achieve this closure. For example, rhodium-catalyzed C-H insertion and intramolecular borrowing hydrogen alkylation have been used to form the C-ring and construct ergoline-like tetracycles. nih.gov Similarly, an intramolecular Heck reaction can be employed to establish the C(9)-C(10) double bond found in some ergoline precursors. researchgate.net

Dearomative Approaches: A more recent and efficient strategy involves the use of aromatic precursors which are dearomatized during the synthetic sequence. A concise, six-step synthesis of (±)-lysergic acid utilizes the coupling, dearomatization, and cyclization of a halopyridine with a 4-haloindole derivative. nsf.govsemanticscholar.org This approach is redox-economic and allows for rapid access to the ergoline core. nsf.gov

Cross-Coupling Strategies: Palladium-catalyzed reactions, such as the Suzuki coupling, have been utilized to connect the A- and D-ring precursors. This is followed by cyclization to form the bridging B and C rings, representing a less common but viable strategy for core construction. nih.gov

These varied strategies provide a toolkit for chemists to access the ergoline scaffold, enabling the synthesis of diverse analogs for further study.

| Strategy | Key Reaction Type | Primary Bond Formation | Advantages | Challenges |

|---|---|---|---|---|

| C-H Annulation / Insertion | Transition-Metal Catalysis (e.g., Rhodium) | C-C bond to close C-ring | High efficiency, potential for stereocontrol. nih.gov | Requires specific precursors, catalyst optimization. |

| Dearomative Cyclization | Coupling followed by cyclization | Multiple C-C and C-N bonds | Concise, high step-economy. nsf.gov | Control of stereocenters during dearomatization. |

| Intramolecular Heck Reaction | Palladium-Catalyzed Coupling | C-C bond to close C-ring | Directly forms C9-C10 alkene if needed. researchgate.net | Substrate scope, potential for side reactions. |

Stereoselective Approaches in 8beta-Substituted Ergoline Synthesis

Achieving the correct stereochemistry at the C-8 position, along with the cis-fusion of the C and D rings (at C-5 and C-10), is paramount in the synthesis of biologically active ergolines. The desired 8beta configuration is a hallmark of many natural ergot alkaloids.

Stereocontrol is typically established during the key bond-forming reactions that construct the C/D ring system. Several approaches are employed to ensure the desired stereochemical outcome:

Substrate-Controlled Diastereoselection: The inherent geometry of advanced intermediates can direct the stereochemical course of subsequent reactions. For instance, the reduction of an enamine or iminium ion intermediate can proceed with high diastereoselectivity due to the steric environment created by the existing rings.

Chiral Auxiliaries: The use of chiral auxiliaries, such as N-tert-butanesulfinyl imines, is a powerful strategy for stereocontrolled synthesis. mdpi.com This approach involves temporarily attaching a chiral group to the substrate to direct a nucleophilic addition or cyclization, after which the auxiliary is removed. This method allows for the highly diastereoselective formation of key intermediates. mdpi.com

Catalytic Asymmetric Synthesis: The development of chiral catalysts allows for the direct formation of enantiomerically enriched products. For example, a rhodium-catalyzed C-H insertion has been shown to generate a desired ergoline compound as a single diastereomer, demonstrating the power of catalysis in controlling stereochemistry. nih.gov

The migration of an R group during reactions like the Curtius rearrangement, which can be used to form the 8-amino group, has been shown to proceed with complete retention of stereochemistry. nih.gov Therefore, once the 8beta-carboxy or related functional group is established, it can be converted to the amine without loss of stereochemical integrity.

Functionalization and Derivatization at Key Ergoline Positions

The synthesis of 6-methylergolin-8beta-amine often begins with a precursor containing a carboxylic acid at the 8beta-position, namely 6-methylergoline-8beta-carboxylic acid. The conversion of this carboxylic acid to a primary amine is a key transformation that can be achieved through several classical rearrangement reactions.

The most common methods are the Hofmann and Curtius rearrangements. Both reactions proceed through an isocyanate intermediate and result in the loss of one carbon atom (from the original carboxyl group), yielding the primary amine. organicchemistrytutor.com

Hofmann Rearrangement: This method involves the conversion of a primary amide into a primary amine. The synthesis sequence starts with the activation of the carboxylic acid (e.g., to an acid chloride), followed by reaction with ammonia (B1221849) to form the 6-methylergoline-8beta-carboxamide. This amide is then treated with a halogen (e.g., bromine) and a strong base (e.g., sodium hydroxide) to induce rearrangement to the isocyanate, which is subsequently hydrolyzed to the 8beta-amine. organicchemistrytutor.com

Curtius Rearrangement: This reaction transforms an acyl azide (B81097) into a primary amine. chemistrysteps.com The process begins by converting the carboxylic acid into an acyl azide. This can be done by first forming an acyl chloride, which then reacts with an azide salt (e.g., sodium azide). nih.gov Upon heating, the acyl azide rearranges, losing nitrogen gas (N₂) to form the isocyanate intermediate. masterorganicchemistry.com Subsequent hydrolysis yields the target this compound. A significant advantage of the Curtius rearrangement is that the key rearrangement step occurs with complete retention of the stereocenter's configuration. nih.gov

| Reaction | Key Starting Material | Key Reagent(s) | Key Intermediate | Product |

|---|---|---|---|---|

| Hofmann Rearrangement | Primary Amide (R-CONH₂) | Br₂ (or Cl₂), NaOH | Isocyanate (R-N=C=O) | Primary Amine (R-NH₂) |

| Curtius Rearrangement | Acyl Azide (R-CON₃) | Heat (Δ) | Isocyanate (R-N=C=O) | Primary Amine (R-NH₂) |

Modern, sustainable alternatives such as one-pot reductive amination of carboxylic acids using hydrogen and ammonia with a heterogeneous catalyst are also being developed, offering a more direct route. kuleuven.be

Substituents on the ergoline skeleton, particularly on the indole nitrogen (N-1) and the piperidine (B6355638) nitrogen (N-6), can significantly influence both the biological activity and the synthetic pathway. The N-6 position is typically methylated in the target compound.

The substituent at the N-1 position of the indole ring plays a particularly crucial role in determining receptor affinity. nih.gov Studies on series of 6-methylergoline-8-carboxylic acid esters have shown that while the ester side chain influences affinity, the N-1 substituent is a more critical determinant. For example, maximal 5HT2 receptor affinity was achieved when the N-1 substituent was an isopropyl group. Both smaller (methyl, ethyl) and larger (C4 or greater) alkyl groups at the N-1 position resulted in a decline in affinity. nih.gov

From a synthetic perspective, the nature of the N-1 substituent can impact the efficiency and selectivity of various reactions:

Steric Hindrance: A bulky N-1 substituent can sterically hinder the approach of reagents to the A and B rings, potentially affecting the yields of cyclization or functionalization steps.

Electronic Effects: The N-1 substituent can modify the electron density of the indole ring system, influencing its reactivity in electrophilic substitution or metal-catalyzed cross-coupling reactions.

Protecting Group Strategy: In some synthetic routes, the N-1 position may bear a protecting group that is removed in a later step. The choice of this group is critical to ensure it is stable to all preceding reaction conditions and can be removed without affecting the rest of the molecule.

Therefore, the selection and introduction of the N-1 substituent is a key strategic consideration in the design of a synthesis for a specific ergoline analog.

Green Chemistry Principles and Sustainable Synthesis Methodologies

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. chemistryjournals.net Applying these principles to the complex synthesis of ergoline derivatives is an important goal for modern organic chemistry. Biocatalysis, in particular, offers a powerful tool for developing more sustainable synthetic routes. nih.gov

Key green chemistry principles relevant to ergoline synthesis include:

Catalysis: The use of catalytic reagents is superior to stoichiometric ones. Many modern ergoline syntheses rely on transition-metal catalysts (e.g., Pd, Rh) that are used in small quantities, increasing atom economy and reducing waste. nih.govmdpi.com

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. Rearrangement reactions like the Curtius rearrangement are highly atom-economical.

Use of Renewable Feedstocks & Biocatalysis: Biocatalysis utilizes enzymes or whole-cell systems to perform chemical transformations. chemistryjournals.net These catalysts are derived from renewable resources, are biodegradable, and often exhibit exceptional chemo-, regio-, and stereoselectivity under mild aqueous conditions. mdpi.com In the context of ergoline synthesis, enzymes could be employed for:

Asymmetric Reductions: Creating key chiral centers with high enantioselectivity.

Hydrolytic Kinetic Resolution: Separating racemic mixtures of intermediates.

Enzyme Cascade Reactions: Performing multiple sequential steps in one pot, which simplifies processes and reduces waste. frontiersin.org

Designing Safer Chemicals and Solvents: This involves minimizing the toxicity of products and reagents. The development of one-pot procedures, such as the reductive amination of carboxylic acids in greener solvents like cyclopentyl methyl ether (CPME), reduces the need to handle hazardous intermediates and toxic solvents. kuleuven.be

Reduce Derivatives: Unnecessary derivatization, such as the use of protecting groups, should be avoided as it adds steps and generates waste. Syntheses that proceed without protecting groups are considered more efficient and greener.

| Green Chemistry Principle | Application/Example in Ergoline Synthesis | Sustainability Benefit |

|---|---|---|

| Catalysis | Use of Rh or Pd catalysts for C-H activation or Heck reactions. nih.govresearchgate.net | Reduces need for stoichiometric reagents, minimizes waste. |

| Atom Economy | Employing rearrangement reactions (Hofmann, Curtius) where most atoms are incorporated into the product or a harmless byproduct (N₂). nih.gov | Maximizes efficiency of material use. |

| Biocatalysis | Use of enzymes for stereoselective transformations (e.g., asymmetric reductions). nih.gov | Mild conditions, high selectivity, renewable catalyst, reduced energy consumption. chemistryjournals.net |

| Safer Solvents | Replacing traditional chlorinated solvents with greener alternatives like CPME. kuleuven.be | Reduces environmental impact and worker exposure to hazardous materials. |

By integrating these principles, the synthesis of this compound and its analogs can be made more efficient, safer, and environmentally sustainable.

Molecular Interactions and Receptor Pharmacology Research

Ligand-Receptor Binding Mechanisms of Ergoline (B1233604) Derivatives

The pharmacological effects of ergoline derivatives are largely mediated by their interactions with a range of biogenic amine receptors, including those for dopamine (B1211576), serotonin (B10506), and noradrenaline. karger.com These interactions are crucial in determining the therapeutic potential and pharmacological profile of compounds like 6-Methylergolin-8beta-amine.

G-protein coupled receptors represent a major class of cell surface receptors that transduce extracellular signals into intracellular responses. Ergoline derivatives, including this compound, interact with various GPCRs, leading to a cascade of downstream cellular events. The binding of an ergoline ligand to a GPCR can stabilize specific conformational states of the receptor, which in turn modulates the activation of associated G-proteins and subsequent signaling pathways. This interaction is fundamental to the diverse pharmacological activities observed with this class of compounds.

Ergoline derivatives are well-known for their significant interactions with dopamine receptors, often exhibiting agonist or partial agonist activity, particularly at the D2 subtype. The affinity of these compounds for the D2 receptor is a key factor in their pharmacological effects.

Research on 8α-amino-6-methyl-ergoline has demonstrated its interaction with cloned human dopamine D2 receptors. A study investigating the influence of structural modifications at the 8α-amino position on D2 receptor affinity found that the parent compound itself has a notable affinity. nih.gov Derivatization of the amino group, for instance through mercaptoacetylation, led to compounds with even higher affinity, with IC50 values ranging from 3 to 50 nM. nih.gov This highlights the critical role of the substituent at the 8α-position in modulating D2 receptor engagement.

| Compound | Modification at 8α-amino position | D2 Receptor Affinity (IC50) |

|---|---|---|

| 8α-amino-6-methyl-ergoline (Parent Compound) | -NH2 | > 50-240 nM |

| Mercaptoacetylated Derivatives (2a-f) | -NH-CO-CH2-SH and further modifications | 3-50 nM |

| Rhenium and Technetium Complexes (3, 4a,b) | Complexation with metal chelates | 50-240 nM |

In addition to their dopaminergic activity, many ergoline derivatives exhibit significant interactions with serotonin (5-HT) receptors. Depending on the specific substitutions on the ergoline core, these compounds can act as agonists or antagonists at various 5-HT receptor subtypes.

Studies on 6-methylergoline-8-carboxylic acid esters have revealed their potential as serotonin antagonists, particularly at the 5-HT2 receptor. nih.gov Research has shown that modifications to the ergoline structure can significantly alter the compound's activity at 5-HT2 receptors. For instance, hydrogenation of the double bond at position 9,10 can eliminate 5-HT2 receptor agonistic activity, leading to antagonistic properties. karger.comnih.gov Furthermore, bromination at position 2 can yield a derivative that acts as a pure competitive antagonist at 5-HT2 receptors. karger.comnih.gov

Trace Amine-Associated Receptors (TAARs) are a class of GPCRs that are activated by endogenous trace amines and certain psychoactive compounds. Research has indicated that ergoline derivatives can potently and efficaciously activate rat TAAR1. nih.gov This suggests that the pharmacological profile of compounds like this compound may be, in part, mediated through their interaction with TAARs. The activation of TAAR1 is known to modulate dopaminergic systems, and there is evidence of functional and physical interactions between TAAR1 and the dopamine D2 receptor. frontiersin.org

Molecular Determinants of Receptor Affinity and Selectivity

The affinity and selectivity of this compound and its analogs for different receptor subtypes are dictated by specific structural features of the molecule. Structure-activity relationship (SAR) studies have provided valuable insights into these molecular determinants.

For dopamine D2 receptor affinity, modifications at the 8α-amino position of the 6-methyl-ergoline structure have been shown to be critical. The introduction of different substituents at this position directly influences the binding affinity, with certain modifications leading to a significant increase in potency. nih.gov

In the context of serotonin 5-HT2 receptors, the substituent at the N1 position of the ergoline indole (B1671886) ring plays a crucial role in determining affinity. nih.gov For a series of 6-methylergoline-8-carboxylic acid esters, maximal 5-HT2 receptor affinity was achieved with an isopropyl substituent at the N1-position. Smaller or larger alkyl groups at this position resulted in reduced affinity. nih.gov This demonstrates the importance of the size and nature of the N1-substituent for optimal interaction with the 5-HT2 receptor binding pocket. Additionally, the ester side chain at the 8-position also influences 5-HT2 receptor affinity, though to a lesser extent than the N1-substituent. nih.gov Further studies have shown that other structural modifications, such as hydrogenation at the 9,10-position and bromination at the 2-position, can dramatically alter the functional activity at 5-HT2 receptors, converting agonists into antagonists. karger.comnih.gov

| Structural Modification | Receptor Target | Effect on Affinity/Activity |

|---|---|---|

| Modification at 8α-amino position | Dopamine D2 Receptor | Significantly influences binding affinity. nih.gov |

| N1-substituent on indole ring | Serotonin 5-HT2 Receptor | Crucial for determining binding affinity, with isopropyl being optimal in some series. nih.gov |

| Ester side chain at 8-position | Serotonin 5-HT2 Receptor | Influences binding affinity. nih.gov |

| Hydrogenation at 9,10-position | Serotonin 5-HT2 Receptor | Can eliminate agonist activity and introduce antagonist properties. karger.comnih.gov |

| Bromination at 2-position | Serotonin 5-HT2 Receptor | Can result in pure competitive antagonism. karger.comnih.gov |

Structure Activity Relationship Sar Studies

Elucidation of Pharmacophores within the Ergoline (B1233604) Nucleus

A pharmacophore is an abstract description of molecular features that are necessary for molecular recognition of a ligand by a biological macromolecule. For the ergoline nucleus, the key pharmacophoric elements responsible for its dopaminergic activity have been identified through comparative studies with other dopaminergic agents like apomorphine.

Key features of the dopaminergic pharmacophore of the ergoline nucleus include:

An aromatic moiety: The indole (B1671886) portion of the ergoline structure is a critical feature.

A basic nitrogen atom: The nitrogen at the N6 position (N6-methyl group in 6-Methylergolin-8beta-amine) is essential.

Specific spatial arrangement: The precise three-dimensional orientation of the aromatic system relative to the basic nitrogen atom is crucial for receptor binding and activation.

Computational methods, such as the analysis of molecular electrostatic potential (MEP) patterns, have been employed to map these features. By comparing the MEP of active ergoline analogs with that of apomorphine, researchers have confirmed that these molecules present similar electrostatic patterns to the dopamine (B1211576) receptor, despite their structural differences. frontiersin.org This congruence suggests they engage with the same receptor sites to elicit a dopaminergic response. frontiersin.org The ergoline scaffold can be effectively superimposed onto established pharmacophore models for dopamine D2 agonists, further validating the importance of these structural elements. nih.gov

Impact of Structural Modifications on Receptor Binding and Activity

Stereochemistry, the spatial arrangement of atoms within a molecule, is a paramount determinant of the biological activity of ergoline derivatives. The majority of naturally occurring and therapeutically relevant ergot alkaloids possess a specific configuration at the C-8 position, denoted as 8-beta (or the C-8-R-isomer). researchgate.netnih.gov This orientation places the substituent at this position, such as the amine group in this compound, in a pseudo-equatorial position relative to the D-ring of the ergoline nucleus.

This 8-beta configuration is critical for high-affinity binding to biogenic amine receptors, including serotonin (B10506), dopamine, and adrenergic receptors. nih.gov The alternative configuration, the 8-alpha epimer (or C-8-S-isomer), generally results in a significant loss of affinity and biological activity at these receptors. nih.gov While some 8-alpha derivatives have shown activity, the 8-beta isomers are consistently more potent. nih.gov The rigid tetracyclic structure of the ergoline core locks the substituents in well-defined spatial orientations, and the 8-beta arrangement correctly positions the key interacting group for optimal engagement with the receptor's binding pocket. nih.govmdpi.com

Modifications to the ergoline core, particularly at the N1 and N6 positions, have profound effects on receptor affinity and selectivity.

N6-Substituent: The N6-methyl group is a common feature among many biologically active ergolines, including this compound. Structure-activity studies on related compounds have confirmed that the N6-methyl substituent is optimal for high affinity at certain receptors, such as the 5-HT2 receptor. nih.gov

N1-Substituent: The substituent at the N1 position of the indole ring plays a crucial role in modulating receptor affinity. Studies on a series of 6-methylergoline-8-carboxylic acid esters revealed a clear relationship between the size of the N1-alkyl substituent and 5-HT2 receptor affinity. While both the N1 substituent and the side chain at C8 influence affinity, the N1-substituent was found to be more critical. nih.gov A systematic variation of the N1-substituent showed that maximal affinity was achieved with an isopropyl group. nih.gov Smaller substituents (like hydrogen or methyl) or larger substituents (C4 or larger) led to a decrease in affinity. nih.gov This suggests the presence of a specific hydrophobic pocket in the receptor that best accommodates the isopropyl group.

| N1-Substituent | Relative 5-HT2 Receptor Affinity |

|---|---|

| Hydrogen | Reduced |

| Methyl | Reduced |

| Isopropyl | Maximal |

| Butyl (or larger) | Further Reduced |

Quantitative Structure-Activity Relationship (QSAR) Approaches

Quantitative Structure-Activity Relationship (QSAR) studies are computational methods that aim to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. These models are invaluable in drug design for predicting the activity of novel molecules and optimizing lead compounds.

For ergoline derivatives, 3D-QSAR approaches like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are particularly relevant. nih.gov These methods correlate the biological activity of compounds with their 3D molecular properties (fields):

CoMFA: Calculates steric and electrostatic fields around a set of aligned molecules.

CoMSIA: In addition to steric and electrostatic fields, it also calculates hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields.

The results of these analyses are often visualized as 3D contour maps, which highlight regions around the molecule where modifications are likely to increase or decrease biological activity. nih.gov For example, a map might show that a bulky, positively charged substituent is favored in a specific region to enhance receptor binding. While specific QSAR models for this compound are not widely published, the principles are broadly applied to the ergoline class. The MEP analysis used to define the dopaminergic pharmacophore is a foundational technique that provides data for such QSAR models. frontiersin.org These in silico approaches allow for the rational design of new ergoline derivatives with improved potency and selectivity. mdpi.commdpi.com

Metabolic Pathways and Enzyme Systems Research

In Vitro Metabolism Studies of Amine-Containing Ergoline (B1233604) Derivatives

In vitro methodologies are essential for elucidating the metabolic pathways of ergoline compounds. These studies typically use liver microsomes, hepatocytes, or recombinant enzyme systems to simulate physiological biotransformation processes. mdpi.com

The metabolism of ergoline derivatives can be complex, leading to a variety of primary and secondary metabolites. While specific studies on 6-Methylergolin-8beta-amine are not extensively detailed in the provided literature, the metabolic pathways of other amine-containing ergolines and related structures can provide a predictive framework. The biotransformation of these compounds generally involves Phase I reactions that introduce or expose functional groups, followed by Phase II reactions where these groups are conjugated with endogenous molecules to facilitate excretion. nih.gov

Key metabolic reactions identified for amine-containing compounds include:

N-Dealkylation: The removal of alkyl groups from nitrogen atoms is a common pathway. For instance, propargylamines like pargyline (B1678468) and deprenyl (B1670267) undergo N-demethylation and N-depropargylation. nih.gov For this compound, this could involve the removal of the methyl group at the N6 position.

Oxidative Deamination: Catalyzed primarily by Monoamine Oxidase (MAO), this reaction converts primary amines into aldehydes, which are then further oxidized to carboxylic acids. wikipedia.org

Hydroxylation: The addition of hydroxyl (-OH) groups to the aromatic rings or aliphatic side chains of the ergoline structure is a primary oxidative reaction catalyzed by Cytochrome P450 enzymes. nih.govnih.gov

N-Oxidation: The nitrogen atom in the amine group can be oxidized, a reaction that can be catalyzed by both CYP and Flavin-containing Monooxygenase (FMO) systems.

These initial transformations produce primary metabolites, which can then undergo further secondary metabolic reactions, such as glucuronidation, before excretion.

Table 1: Potential Phase I Metabolic Reactions for Amine-Containing Ergoline Derivatives

| Reaction Type | Enzyme System(s) | Potential Site on this compound | Resulting Metabolite Class |

|---|---|---|---|

| N-Demethylation | Cytochrome P450 (CYP) | N6-methyl group | Primary Amine |

| Aromatic Hydroxylation | Cytochrome P450 (CYP) | Indole (B1671886) ring | Phenolic Metabolite |

| Aliphatic Hydroxylation | Cytochrome P450 (CYP) | Ergoline ring carbons | Hydroxylated Metabolite |

| Oxidative Deamination | Monoamine Oxidase (MAO) | C8-beta-amine group | Aldehyde/Carboxylic Acid |

The Cytochrome P450 (CYP) superfamily of heme-containing monooxygenases is a primary driver of Phase I metabolism for a vast number of xenobiotics, including many ergoline derivatives. nih.govresearchgate.net These enzymes, located predominantly in the liver, catalyze a variety of oxidative reactions. nih.gov

For amine-containing ergolines, CYP enzymes are instrumental in several key biotransformation steps:

Oxidation: As monooxygenases, CYPs introduce an oxygen atom into the substrate, facilitating reactions like hydroxylation at various positions on the ergoline core and N-dealkylation of the N6-methyl group. nih.gov

Metabolite Profile: The specific CYP isoforms involved (primarily from the CYP1, CYP2, and CYP3 families) determine the profile and proportion of metabolites. researchgate.net For example, different CYP enzymes exhibit varying efficiencies in metabolizing drugs; CYP2C19 and CYP3A4 are noted for their significant roles in the metabolism of many compounds. mdpi.com

Reactive Intermediates: CYP-mediated oxidation of amine functionalities can lead to the formation of reactive intermediates, which is a critical step in the formation of metabolic-intermediate complexes. nih.govnih.gov

The specific isoforms responsible for the metabolism of this compound would require targeted studies with a panel of recombinant human CYP enzymes.

Table 2: Major Human CYP450 Enzymes and Their Role in Amine Metabolism

| CYP Isoform | Common Location | Known Role in Amine Metabolism |

|---|---|---|

| CYP3A4 | Liver, Intestine | Major enzyme for metabolism of >50% of drugs; involved in N-dealkylation, hydroxylation. |

| CYP2D6 | Liver, Brain | Metabolizes numerous psychoactive compounds; involved in hydroxylation of tyramine (B21549) to dopamine (B1211576). mdpi.com |

| CYP2C19 | Liver | N-demethylation and hydroxylation of various substrates. mdpi.com |

| CYP1A2 | Liver | Metabolism of aromatic amines. |

| CYP2B6 | Liver | N-demethylation of substrates like ketamine. mdpi.com |

While CYP enzymes are central to the metabolism of many drugs, other enzyme systems also play a significant role in the biotransformation of amine-containing ergolines.

Monoamine Oxidase (MAO): MAOs are a family of flavin-containing enzymes located on the outer mitochondrial membrane that catalyze the oxidative deamination of monoamines. wikipedia.org Given that this compound contains a primary amine group, it is a potential substrate for MAO. There are two main isoforms, MAO-A and MAO-B, which have different substrate specificities. MAO-A primarily metabolizes serotonin (B10506) and norepinephrine, while MAO-B shows preference for phenethylamine. wikipedia.org Both forms are known to metabolize dopamine and tyramine. wikipedia.org The action of MAO would convert the 8-beta-amine group to an aldehyde, which would then be rapidly oxidized to a carboxylic acid by aldehyde dehydrogenase.

Flavin-Containing Monooxygenase (FMO): The FMO system can also catalyze the N-oxidation of compounds containing a nitrogen atom, providing an alternative pathway to CYP-mediated oxidation.

UDP-Glucuronosyltransferases (UGT): Following Phase I hydroxylation of the ergoline ring by CYP enzymes, the resulting hydroxylated metabolites can undergo Phase II conjugation reactions. UGTs catalyze the transfer of glucuronic acid to the metabolite, forming a more water-soluble glucuronide conjugate that is more readily excreted from the body. nih.gov

Mechanistic Investigations of Metabolic-Intermediate Complex Formation

A significant aspect of the metabolism of certain amine-containing compounds is their ability to form metabolic-intermediate (MI) complexes with CYP enzymes. nih.gov This process can lead to mechanism-based inactivation of the enzyme, where a metabolite formed during the catalytic cycle binds tightly, often quasi-irreversibly, to the enzyme, inhibiting its activity. nih.gov

Studies on compounds with amine functionalities, such as clorgyline and lapatinib, have provided a detailed mechanism for this phenomenon. nih.govnih.gov

Initial Oxidation: The process begins with the CYP-mediated oxidation of the amine group, potentially forming a nitroso-alkane or related reactive species. nih.gov

Ligand Formation: This reactive metabolic intermediate then acts as a potent ligand, coordinating with the ferrous (Fe²⁺) heme iron at the active site of the CYP enzyme. nih.gov

Complex Formation and Spectral Shift: The formation of this stable MI complex is characterized by a distinct peak in the Soret region of the difference spectrum, typically appearing around 455 nm. nih.govnih.gov The magnitude of this absorbance peak is dependent on the concentration of both the substrate and the necessary cofactor, NADPH. nih.gov

Enzyme Inactivation: The formation of the MI complex sequesters the enzyme, rendering it catalytically inactive. This inactivation is considered quasi-irreversible because, in many cases, the enzyme's activity can be restored by the addition of a strong oxidizing agent like potassium ferricyanide, which displaces the inhibitory ligand from the heme iron. nih.govnih.gov

Table 3: Characteristics of Metabolic-Intermediate (MI) Complex Formation

| Feature | Description |

|---|---|

| Mechanism | Formation of a reactive metabolite that binds tightly to the CYP heme iron. nih.govnih.gov |

| Enzyme(s) Involved | Primarily Cytochrome P450 enzymes (e.g., P450 2B1, P450 3A4). nih.govnih.gov |

| Requirement | Dependent on NADPH and active enzyme turnover. nih.gov |

| Spectroscopic Signature | Characteristic absorbance peak in the difference spectrum at ~455 nm. nih.govnih.gov |

| Effect on Enzyme | Mechanism-based inactivation (inhibition) of catalytic activity. nih.gov |

| Reversibility | Often quasi-irreversible; can be reversed by strong oxidants (e.g., potassium ferricyanide). nih.govnih.gov |

Advanced Analytical Chemistry Research

Chromatographic Techniques for Separation and Characterization (e.g., HPLC, GC)

Chromatographic methods are fundamental for the separation of 6-Methylergolin-8beta-amine from complex mixtures, such as reaction products or biological matrices. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for the analysis of ergoline (B1233604) alkaloids due to their polarity and thermal lability.

High-Performance Liquid Chromatography (HPLC):

Reversed-phase HPLC is the standard approach for the separation of ergoline alkaloids. nih.gov Typical stationary phases include C18 and C6-Phenyl columns, which provide good resolution for these compounds. acs.org The mobile phase composition is critical for achieving optimal separation. Alkaline conditions are often preferred to maintain the stability of the epimers and improve peak shape by preventing protonation of the nitrogen atoms. nih.gov Solvent systems commonly consist of mixtures of acetonitrile or methanol with aqueous buffers such as ammonium carbonate or ammonium formate. nih.govnih.gov Gradient elution is frequently employed to effectively separate a wide range of ergoline derivatives within a reasonable timeframe. nih.gov

A study on the analysis of major ergot alkaloids in animal feed utilized a C18 column with a gradient elution of phosphoric acid and acetonitrile, followed by fluorescence detection. nih.gov For the analysis of ergot alkaloids in cereal-based baby food, a modified QuEChERS extraction was followed by UHPLC-MS/MS analysis. nih.gov

Gas Chromatography (GC):

Gas chromatography is less commonly used for the direct analysis of ergoline alkaloids like this compound due to their low volatility and susceptibility to thermal degradation. mdpi.com However, GC-MS can be applied after a derivatization step to increase the volatility and thermal stability of the analytes. mdpi.com For instance, trifluoroacetyl (TFA) derivatives of lysergic acid amides can be prepared and analyzed by GC-MS. mdpi.com Silylation is another derivatization technique that has been used for the GC-MS analysis of alkaloids. nih.gov

| Parameter | Condition 1 | Condition 2 |

|---|---|---|

| Column | C18 | Phenomenex Gemini C6–Phenyl |

| Mobile Phase A | Aqueous Ammonium Carbonate | Water with 5 mM Ammonium Acetate |

| Mobile Phase B | Acetonitrile | 95% Acetonitrile with 5 mM Ammonium Acetate |

| Elution | Gradient | Isocratic and Gradient |

| Detection | Fluorescence | MS/MS |

Spectroscopic Methods for Structural Elucidation (e.g., NMR, IR)

Spectroscopic techniques are indispensable for the definitive structural elucidation of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the molecular framework and functional groups present in the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H, ¹³C, and ¹⁵N NMR spectroscopy are powerful tools for the structural characterization of ergoline alkaloids. nih.govnih.gov A comprehensive NMR study on the related compounds ergometrine and methylergometrine allowed for the complete assignment of their proton, carbon, and nitrogen signals. nih.govnih.gov Such data is invaluable for confirming the identity and stereochemistry of new derivatives like this compound. The chemical shifts in the low-field region of the ¹H-NMR spectrum (above 5 ppm) are particularly useful for identifying members of this group of ergots. nih.gov

Infrared (IR) Spectroscopy:

IR spectroscopy is used to identify the functional groups present in a molecule. For this compound, characteristic IR absorption bands would be expected for the N-H and C-N bonds of the amine group, as well as vibrations associated with the ergoline ring structure. Infrared spectroscopy has been used in conjunction with chemometrics to detect ergot alkaloids in wheat grain. nih.gov The technique can provide a rapid, non-invasive method for screening agricultural commodities for contamination. nih.gov

| Spectroscopic Technique | Expected Features |

|---|---|

| ¹H-NMR | Signals in the aromatic region for the indole (B1671886) moiety, and aliphatic signals for the saturated rings and the methyl group. |

| ¹³C-NMR | Resonances corresponding to the aromatic and aliphatic carbons of the tetracyclic ergoline skeleton. |

| IR | N-H stretching vibrations for the amine and indole groups, C-H stretching for aromatic and aliphatic moieties, and C-N stretching vibrations. |

Mass Spectrometry for Metabolite Identification and Quantification (e.g., LC/MS-MS)

Mass spectrometry, particularly when coupled with liquid chromatography (LC/MS-MS), is a highly sensitive and specific technique for the identification and quantification of this compound and its metabolites.

The fragmentation patterns of ergoline alkaloids in tandem mass spectrometry (MS/MS) provide valuable structural information. nih.gov Electrospray ionization (ESI) is a commonly used ionization technique for these compounds. nih.gov The protonated molecular ion [M+H]⁺ is typically observed, and subsequent fragmentation can reveal characteristic losses and product ions. nih.govnih.gov For many peptide ergot alkaloids, common product ions at m/z 208, 223, 251, and 268 are observed, which arise from the ergoline ring system. nih.gov The detailed fragmentation pathways of various ergot alkaloids have been elucidated, which aids in the identification of unknown but related compounds. nih.gov

LC-MS/MS methods have been developed and validated for the quantification of multiple ergot alkaloids in various matrices, including cereals and food products. nih.govusda.gov These methods often utilize multiple reaction monitoring (MRM) for enhanced selectivity and sensitivity. nih.gov

| m/z | Proposed Fragment Identity |

|---|---|

| 268 | Ergoline ring fragment |

| 251 | Ergoline ring fragment with loss of NH₃ |

| 223 | Demethylated lysergic acid moiety |

| 208 | Lysergic acid moiety |

Electrochemical Methods in Ergoline Analysis

Electrochemical methods offer a promising avenue for the rapid and sensitive detection of ergoline alkaloids. These techniques are based on the electrochemical properties of the analyte, such as its oxidation or reduction potential. The ergoline structure is electrochemically active, and its oxidation can be monitored. merieuxnutrisciences.com

Electrochemical sensors, including biosensors, have been developed for the detection of some ergot alkaloids. researchgate.net For example, an immunoassay with amperometric detection has been developed for the screening of ergometrine. researchgate.net A quartz crystal microbalance (QCM) biosensor has also been reported for the detection of ergotamine. electrochemsci.org These sensor-based approaches have the potential for on-site and real-time analysis, which is particularly useful in food safety and process monitoring. researchgate.net

Computational Chemistry and Molecular Modeling in Ergoline Research

Quantum Mechanical and Molecular Mechanical Approaches in Molecular System Analysis

The analysis of molecular systems at an atomic level relies on two major computational strategies: Quantum Mechanics (QM) and Molecular Mechanics (MM).

Quantum Mechanics (QM) methods, such as ab initio calculations and Density Functional Theory (DFT), are used to study the electronic structure of molecules. These approaches provide detailed information about molecular orbitals, electron density, and electrostatic potential, which are crucial for understanding a molecule's reactivity and intermolecular interactions. For instance, studies on the ergoline (B1233604) nucleus have utilized QM calculations to analyze its molecular structure, vibrational frequencies, and frontier molecular orbitals (HOMO-LUMO), offering insights into its chemical stability and potential reaction sites. researchgate.net Molecular electrostatic potential (MEP) maps, calculated from QM wave functions, have been used to define the dopaminergic pharmacophore of ergoline analogues by comparing their electrostatic patterns to prototype drugs like apomorphine. nih.gov This helps to understand how these molecules are recognized by dopamine (B1211576) receptors. nih.gov

Molecular Mechanics (MM) methods employ classical physics to model molecular systems. By representing atoms as spheres and bonds as springs, MM calculates the potential energy of a molecule as a function of its conformation. This approach is computationally less expensive than QM, making it suitable for studying large molecules and their conformational landscapes. Potential-energy calculations have been instrumental in the conformational analysis of ergot alkaloids, identifying stable, low-energy conformations. nih.gov For example, such analyses have shown that some ergolines adopt folded, hydrogen-bonded conformations in non-polar environments, which could represent the biologically active form at a receptor binding site. nih.gov

The complementary use of QM and MM (often in hybrid QM/MM models) allows for a comprehensive analysis of ergoline derivatives, where QM can be used to describe the electronic details of a specific region (like the pharmacophore), while MM handles the larger molecular environment.

Molecular Docking and Molecular Dynamics Simulations for Ligand-Receptor Complexes

Understanding how a ligand like 6-Methylergolin-8beta-amine interacts with its biological targets is fundamental to explaining its pharmacological effects. Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to model these interactions.

Molecular Docking is a method that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. eco-vector.com The ergoline scaffold's structural similarity to endogenous neurotransmitters like serotonin (B10506) and dopamine allows it to bind to their respective receptors, including various 5-HT and dopamine D2/D3 subtypes. wikipedia.orgnih.gov Docking studies are used to place ergoline derivatives into the binding sites of these G-protein coupled receptors (GPCRs), which are often constructed using homology modeling due to the difficulty of crystallizing membrane proteins. unict.it These studies help identify key intermolecular interactions, such as hydrogen bonds, ionic interactions, and π-π stacking, between the ligand and specific amino acid residues in the receptor's binding pocket. mdpi.com For example, the protonated amino group of the ergoline structure is often oriented towards negatively charged aspartate residues within the receptor core. nih.gov

Molecular Dynamics (MD) Simulations provide insights into the dynamic behavior of the ligand-receptor complex over time. unict.it After an initial docking pose is obtained, MD simulations are run to refine the complex's structure and assess its stability. unict.it These simulations model the movements of atoms and molecules by solving Newton's equations of motion, revealing how the ligand and receptor adapt to each other. mdpi.comnih.gov MD simulations have been used to study dopamine at the D2 receptor, showing that the ligand can fluctuate between different conformations within the binding site while maintaining key electrostatic interactions. nih.gov Such simulations can also elucidate how the binding of an agonist may induce conformational changes in the receptor, which is the first step in triggering a cellular signal. nih.gov

| Receptor Subtype | Interacting Residue | Type of Interaction | Significance |

|---|---|---|---|

| Dopamine D2 | Asp114 (TM3) | Ionic / Hydrogen Bond | Anchors the protonated amine of the ligand. |

| Serotonin 5-HT2A | Phe339 (TM6) | π-π Stacking | Stabilizes the aromatic indole (B1671886) ring of the ergoline. |

| Dopamine D2 | Ser193, Ser197 (TM5) | Hydrogen Bond | Interacts with polar groups on the ligand. |

| Serotonin 5-HT2A | Trp336 (TM6) | π-π Stacking | Contributes to binding affinity through aromatic interactions. |

In Silico Prediction of Biological Activity and Metabolic Fate

Computational models are increasingly used to predict the biological and pharmacokinetic properties of compounds before they are synthesized, saving time and resources in the drug discovery pipeline. audreyli.com

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that correlate the chemical structure of a compound with its biological activity. For ergoline derivatives, QSAR can be used to predict receptor binding affinity based on various molecular descriptors (e.g., lipophilicity, electronic properties, and steric parameters). Studies on 6-methylergoline-8-carboxylic acid esters have shown that substituents at the N1-position of the indole ring play a crucial role in determining affinity for the 5-HT2 receptor, a finding that can be quantified and modeled using QSAR. nih.gov

ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) Prediction involves the use of in silico tools to forecast a drug candidate's pharmacokinetic profile. nih.gov Various web servers and software platforms can predict properties like gastrointestinal absorption, blood-brain barrier penetration, plasma protein binding, and potential for metabolism by cytochrome P450 enzymes. simulations-plus.comresearchgate.net The metabolic fate of ergot alkaloids is complex, but computational tools can predict likely sites of metabolism (e.g., oxidation, N-dealkylation) on the ergoline structure. nih.gov These predictions are vital for identifying potential liabilities, such as poor bioavailability or the formation of toxic metabolites, early in development. audreyli.comnih.gov

| Property | Predicted Value/Classification | Implication |

|---|---|---|

| Human Intestinal Absorption | High | Good potential for oral bioavailability. |

| Blood-Brain Barrier (BBB) Penetration | High | Likely to exert effects on the Central Nervous System (CNS). |

| CYP2D6 Substrate | Yes | Potential for drug-drug interactions with other CYP2D6 substrates/inhibitors. |

| Ames Mutagenicity | Negative | Low probability of being a mutagen. |

| hERG Inhibition | Low Risk | Reduced risk of cardiac-related toxicity. |

Theoretical Chemistry Investigations of Reaction Mechanisms and Energetics

Theoretical chemistry provides a powerful lens for examining the mechanisms and energy landscapes of chemical reactions. mdpi.comrsc.org For complex natural products like ergoline alkaloids, computational studies can clarify biosynthetic pathways and guide synthetic strategies.

The biosynthesis of the ergoline scaffold begins with the prenylation of L-tryptophan by the enzyme 4-(γ,γ-dimethylallyl)tryptophan synthase (DmaW). nih.govnih.gov Computational methods, particularly QM and QM/MM calculations, can be used to model the reaction mechanism within the enzyme's active site. nih.govresearchgate.net These studies can elucidate the transition state structures, calculate activation energy barriers, and explain the regio- and stereoselectivity of the enzymatic transformation. nih.gov

Furthermore, computational chemistry is used to investigate and optimize synthetic routes to the ergoline core and its derivatives. acs.org By calculating the energetics of different proposed reaction pathways, chemists can identify the most thermodynamically and kinetically favorable routes. For example, DFT calculations can be used to study the feasibility of key ring-forming reactions, helping to rationalize experimental outcomes and design more efficient syntheses. nih.gov This theoretical approach accelerates the development of methods to produce both natural ergolines and novel, synthetically modified analogues for pharmacological testing.

Q & A

Q. What strategies mitigate bias when conducting literature reviews on this compound’s therapeutic potential?

Q. How can researchers ensure methodological rigor when correlating this compound’s in vitro potency with in vivo efficacy?

- Answer : Use pharmacokinetic-pharmacodynamic (PK/PD) modeling to bridge assays. Validate with tissue-specific biodistribution studies and adjust for species-specific metabolic differences .

Ethical and Reproducibility Considerations

Q. What practices enhance reproducibility in synthesizing this compound derivatives?

Q. How can interdisciplinary collaborations improve mechanistic studies of this compound?

- Answer : Integrate structural biology (cryo-EM), medicinal chemistry (SAR studies), and behavioral neuroscience to construct holistic models. Use collaborative tools like electronic lab notebooks for real-time data sharing .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.